molecular formula C19H16N2O3 B255790 2-naphthalen-1-yloxy-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide

2-naphthalen-1-yloxy-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide

Cat. No. B255790
M. Wt: 320.3 g/mol
InChI Key: JUPFWELMOIXDKO-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-naphthalen-1-yloxy-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In

Mechanism of Action

The mechanism of action of 2-naphthalen-1-yloxy-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide involves the inhibition of specific enzymes and proteins that are involved in cancer cell growth and inflammation. It has been found to inhibit the activity of NF-kB, which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-naphthalen-1-yloxy-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation. It has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death.

Advantages and Limitations for Lab Experiments

2-naphthalen-1-yloxy-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide has several advantages and limitations for lab experiments. One advantage is its high purity and yield, which allows for consistent and reproducible results. Another advantage is its specificity towards specific enzymes and proteins, which allows for targeted inhibition. One limitation is its potential toxicity, which requires careful handling and dosage optimization.

Future Directions

There are several potential future directions for the research on 2-naphthalen-1-yloxy-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the exploration of its potential applications in other areas of scientific research, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of analogs of this compound with improved potency and specificity could lead to the development of novel therapeutic agents.

Synthesis Methods

The synthesis of 2-naphthalen-1-yloxy-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide involves the reaction between 2-naphthol and acetylacetone to form a Schiff base. This Schiff base is then reacted with hydrazine hydrate to obtain the final compound. The synthesis method has been optimized to yield a high purity and yield of the compound.

Scientific Research Applications

2-naphthalen-1-yloxy-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide has been studied extensively for its potential applications in scientific research. It has shown promising results in the field of cancer research, where it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, where it has shown to reduce inflammation in animal models.

properties

Product Name

2-naphthalen-1-yloxy-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

2-naphthalen-1-yloxy-N//'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide

InChI

InChI=1S/C19H16N2O3/c22-17-10-4-2-7-15(17)12-20-21-19(23)13-24-18-11-5-8-14-6-1-3-9-16(14)18/h1-12,20H,13H2,(H,21,23)/b15-12+

InChI Key

JUPFWELMOIXDKO-NTCAYCPXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NN/C=C/3\C=CC=CC3=O

SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NNC=C3C=CC=CC3=O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NNC=C3C=CC=CC3=O

Origin of Product

United States

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